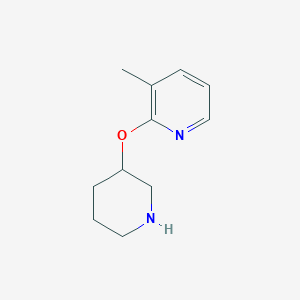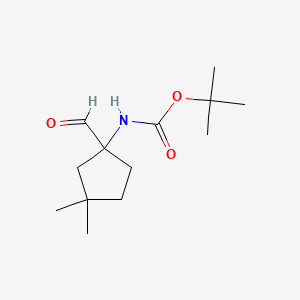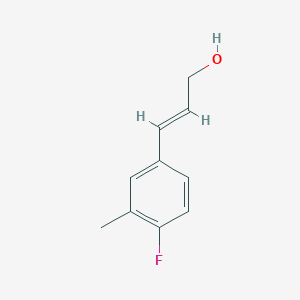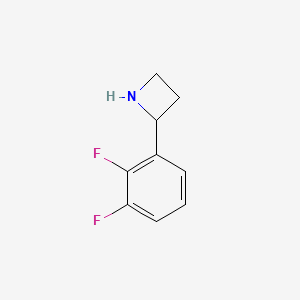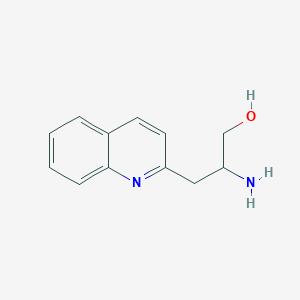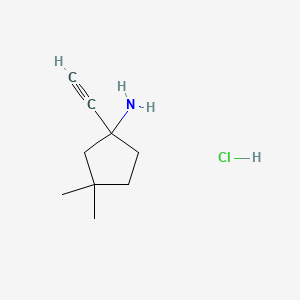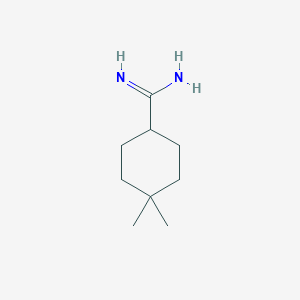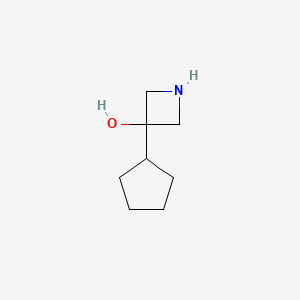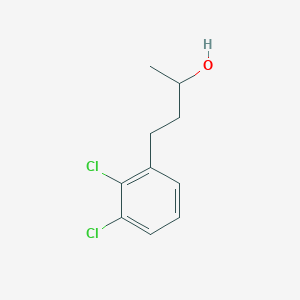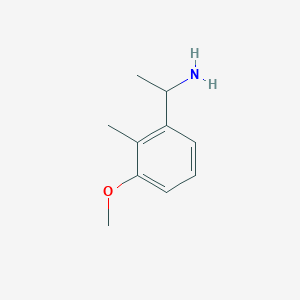![molecular formula C12H15BrFN B15323021 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-5-fluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group .
Applications De Recherche Scientifique
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorophenol: Similar in structure but lacks the piperidine ring.
2-Bromo-5-fluoropyridine: Contains a pyridine ring instead of a piperidine ring.
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15BrFN |
|---|---|
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
4-[(2-bromo-5-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-2-1-11(14)8-10(12)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
Clé InChI |
YSHDUSYXUHYLCF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=C(C=CC(=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


